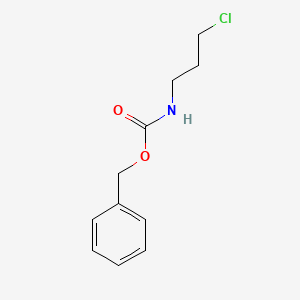

benzyl N-(3-chloropropyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-chloropropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZIOSZETONVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599336 | |

| Record name | Benzyl (3-chloropropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53602-19-0 | |

| Record name | Benzyl (3-chloropropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Benzyl N 3 Chloropropyl Carbamate

Formation of the Carbamate (B1207046) Linkage

The central challenge in synthesizing benzyl (B1604629) N-(3-chloropropyl)carbamate is the creation of the carbamate functional group. This is most commonly achieved by treating an amine with a suitable carbonyl electrophile. The two principal routes involve the use of benzyl chloroformate for amine protection or the reaction of an isocyanate with benzyl alcohol.

Utilization of Benzyl Chloroformate in Amine Protection Schemes

The most direct and widely employed method for the synthesis of benzyl N-(3-chloropropyl)carbamate is the reaction of 3-chloropropan-1-amine with benzyl chloroformate. This reaction is a classic example of amine protection using the benzyloxycarbonyl (Cbz or Z) group. wikipedia.org The Cbz group is valued in organic synthesis for its ability to suppress the nucleophilicity and basicity of amines, making it a cornerstone of peptide synthesis and other multi-step transformations. wikipedia.org

The reaction, often a variation of the Schotten-Baumann reaction, proceeds by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of benzyl chloroformate. This is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. guidechem.com Common procedures for this type of transformation include:

Reaction with a base such as sodium carbonate or sodium hydroxide in an aqueous solution at low temperatures (e.g., 0 °C). wikipedia.orgguidechem.com

Use of an organic base like triethylamine or pyridine in an organic solvent. guidechem.com

A detailed synthetic protocol for a closely related compound, benzyl N-(3-bromopropyl)carbamate, illustrates the typical conditions. In this synthesis, 3-bromopropylamine hydrobromide is dissolved in a mixed solvent system of water and dioxane. Benzyl chloroformate is added portionwise along with an aqueous solution of potassium carbonate to maintain the pH between 6 and 7. After the addition is complete, the reaction is allowed to proceed for an additional hour before workup. rsc.org This method provides a high yield, demonstrating its efficiency for synthesizing halogenated alkyl carbamates.

Alternative Routes via Isocyanate Chemistry

An alternative strategy for forming the carbamate linkage involves the reaction of an isocyanate with an alcohol. For the target molecule, this would entail the reaction of 3-chloropropyl isocyanate with benzyl alcohol. This route is advantageous when the corresponding isocyanate is readily available or easily generated in situ.

One of the most effective methods for generating isocyanates is the Curtius rearrangement. organic-chemistry.org In this thermal or photochemical rearrangement, an acyl azide is converted into an isocyanate with the loss of nitrogen gas. beilstein-journals.orgresearchgate.net A potential synthetic sequence for this compound using this chemistry would be:

Start with a suitable carboxylic acid precursor, such as 4-chlorobutyric acid.

Convert the carboxylic acid to an acyl azide. This can be achieved using reagents like diphenylphosphoryl azide (DPPA). beilstein-journals.org

Heat the acyl azide to induce the Curtius rearrangement, forming 3-chloropropyl isocyanate.

Trap the highly reactive isocyanate intermediate in situ with benzyl alcohol to yield the final carbamate product. beilstein-journals.org

This approach is particularly useful in continuous flow chemistry setups, which allow for the safe handling of potentially hazardous intermediates like acyl azides and isocyanates at elevated temperatures. beilstein-journals.org

Approaches for Incorporating the 3-Chloropropyl Chain

The incorporation of the 3-chloropropyl moiety is a critical aspect of the synthesis. The most straightforward approach is to begin with a precursor that already contains this structural feature.

The primary method involves using 3-chloropropan-1-amine (or its hydrohalide salt) as the starting material. This amine is then reacted with benzyl chloroformate, as described in section 2.1.1, directly installing both the 3-chloropropyl group and the carbamate linkage in a single step. This is the most convergent and atom-economical approach.

Alternatively, one could start with a bifunctional precursor and introduce the chlorine atom at a later stage. For example, one could begin with 3-aminopropan-1-ol. The synthesis would proceed as follows:

Protection of the amine group with benzyl chloroformate to form benzyl N-(3-hydroxypropyl)carbamate.

Conversion of the terminal hydroxyl group to a chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Optimization of Synthetic Reaction Conditions

The yield, purity, and efficiency of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, the catalyst or base used, and the reaction temperature.

Role of Solvent Systems in Reaction Efficiency

The solvent plays a crucial role in the synthesis by affecting the solubility of reactants, influencing reaction rates, and sometimes participating in the reaction mechanism.

For the reaction of benzyl chloroformate with an amine, a variety of solvent systems can be employed. Biphasic systems, such as a mixture of water and a water-miscible organic solvent like dioxane, are common. rsc.org The aqueous phase contains the base (e.g., K₂CO₃) and the amine salt, while the benzyl chloroformate resides in the organic phase. Vigorous stirring is necessary to facilitate the reaction at the interface. Anhydrous organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate (B1210297) are also frequently used, typically with an organic base like triethylamine. guidechem.comcommonorganicchemistry.com

In the isocyanate-based routes, non-protic solvents are required to prevent reaction with the isocyanate intermediate. Toluene (B28343) is a common choice as it provides good solubility for the starting materials and can be heated to the high temperatures required for the Curtius rearrangement. beilstein-journals.org In some acid-catalyzed condensations related to carbamate chemistry, acetonitrile (B52724) has been shown to have a strong activating effect on the reaction. mdpi.com The choice of solvent can also influence side reactions; for example, hydrolysis of benzyl carbamate was observed in reactions run in water and dichloromethane. mdpi.com

| Solvent System | Reaction Type | Role & Characteristics | Reference |

|---|---|---|---|

| Water/Dioxane | Amine acylation with Benzyl Chloroformate | Biphasic system; allows for use of inorganic bases and control of pH. | rsc.org |

| Tetrahydrofuran (THF) | Amine acylation with Benzyl Chloroformate | Anhydrous organic solvent; used with organic bases like triethylamine or aqueous bases like NaOH. | commonorganicchemistry.com |

| Toluene | Curtius Rearrangement / Isocyanate Trapping | High-boiling aprotic solvent; suitable for high-temperature rearrangements. | beilstein-journals.orgorgsyn.org |

| Acetonitrile | General Cbz Protection / Condensations | Polar aprotic solvent; can have an activating effect on reactions. | wikipedia.orgnih.gov |

| Dichloromethane (DCM) | Amine acylation | Common organic solvent for reactions with organic bases. | guidechem.com |

Influence of Catalysis and Temperature on Yield and Selectivity

The choice of base (which can act as a catalyst or simply an acid scavenger) and the reaction temperature are critical for optimizing the synthesis.

In the Cbz protection of amines, the base is essential for neutralizing the HCl generated. The choice of base can affect reaction rates and, in the case of chiral amines, prevent racemization. Strong bases like sodium hydroxide are effective but must be used at low temperatures (typically 0 °C) to minimize side reactions, such as the hydrolysis of the chloroformate or the product carbamate. guidechem.comorgsyn.org Weaker bases like sodium bicarbonate or organic bases like N,N-diisopropylethylamine (DIPEA) offer milder conditions. wikipedia.orgguidechem.com

Temperature control is paramount. The acylation of amines with benzyl chloroformate is often exothermic and is therefore carried out at 0 °C to maintain selectivity and stability of the reactants. wikipedia.org For substrates like α-amino acids, lower temperatures are crucial to prevent base-catalyzed racemization. guidechem.com In contrast, syntheses involving the Curtius rearrangement require significantly higher temperatures, often in the range of 80-120 °C, to promote the thermal rearrangement of the acyl azide to the isocyanate. beilstein-journals.org The subsequent trapping of the isocyanate with benzyl alcohol may proceed efficiently at this temperature or may require cooling.

| Base/Catalyst | Typical Temperature | Key Considerations | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) / Sodium Carbonate (Na₂CO₃) | 0 °C | Used in aqueous or biphasic systems. Low temperature minimizes hydrolysis of the reagent and product. | wikipedia.orgguidechem.com |

| Potassium Carbonate (K₂CO₃) | Room Temperature | Used to maintain a specific pH range (e.g., 6-8) during the reaction. | rsc.org |

| Triethylamine (TEA) / Pyridine | 0 °C to Room Temperature | Organic bases used in anhydrous organic solvents. Act as acid scavengers. | guidechem.com |

| N,N-Diisopropylethylamine (DIPEA) | Room Temperature | A non-nucleophilic organic base, often used to minimize side reactions. | wikipedia.org |

| None (for Isocyanate route) | 80 - 120 °C | High temperature is required for the Curtius rearrangement step. The subsequent alcohol addition may not require a catalyst. | beilstein-journals.org |

Reactivity and Chemical Transformations of Benzyl N 3 Chloropropyl Carbamate

Nucleophilic Substitution Reactions of the Chloropropyl Group

The presence of a primary alkyl chloride in the propyl chain makes this position susceptible to nucleophilic attack, enabling the introduction of a wide array of functional groups. These reactions can proceed through either intermolecular or intramolecular pathways.

Intermolecular Displacement Reactions with Various Nucleophiles

The chlorine atom of benzyl (B1604629) N-(3-chloropropyl)carbamate can be readily displaced by a variety of nucleophiles, leading to the formation of diverse derivatives. Common nucleophiles employed in these reactions include amines, thiols, and azides. For instance, reaction with primary or secondary amines yields the corresponding N-alkylated products. A simple and effective method for the coupling of primary alkyl chlorides with amides is mediated by potassium phosphate (B84403) (K3PO4), which avoids the need for harsh bases or organometallic catalysts. organic-chemistry.org Copper-catalyzed C-N coupling reactions also provide a mild and efficient route to these products at room temperature. organic-chemistry.org

The following table summarizes representative intermolecular nucleophilic substitution reactions of benzyl N-(3-chloropropyl)carbamate:

Table 1: Intermolecular Displacement Reactions| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | R-NH2 | Benzyl N-(3-aminopropyl)carbamate derivative |

| Thiol | R-SH | Benzyl N-(3-thiopropyl)carbamate derivative |

| Azide | NaN3 | Benzyl N-(3-azidopropyl)carbamate |

These reactions are fundamental in building more complex molecular architectures, often serving as key steps in the synthesis of biologically active compounds and other functional materials.

Intramolecular Cyclization Pathways

Under appropriate conditions, typically in the presence of a base, the carbamate (B1207046) nitrogen of this compound can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This intramolecular nucleophilic substitution results in the formation of a four-membered ring, yielding 1-(benzyloxycarbonyl)azetidine. This cyclization is a crucial step in the synthesis of azetidine-containing compounds, which are important structural motifs in medicinal chemistry. The formation of five- and six-membered protected cyclic hydroxamic acids can also be achieved through the intramolecular cyclization of N-alkyl-N-benzyloxy carbamates with various carbon nucleophiles. nih.gov

Reactions Involving the Carbamate Moiety

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to selective cleavage.

Selective Cleavage of the Benzyloxycarbonyl Protecting Group

The removal of the Cbz group from this compound to liberate the free amine is a common and critical transformation. This deprotection can be accomplished through several methods, with catalytic hydrogenolysis being one of the most traditional approaches. researchgate.net However, this method may not be suitable for substrates containing other reducible functional groups. researchgate.net

Alternative methods for Cbz deprotection that offer greater chemoselectivity have been developed. These include treatments with Lewis acids like trimethylsilyl (B98337) iodide (TMSI) or aluminum chloride (AlCl3) in a fluorinated solvent, which can be performed at room temperature. researchgate.netorganic-chemistry.org Visible light-mediated protocols using photocatalysts also provide a mild and efficient means of cleaving the Cbz group. mpg.deresearchgate.net Additionally, nucleophilic deprotection using reagents like 2-mercaptoethanol (B42355) in the presence of a base offers an alternative for substrates sensitive to traditional hydrogenolysis or Lewis acid conditions. researchgate.net

Condensation Reactions of Carbamate Derivatives

While the primary reactivity of the carbamate nitrogen is often associated with its role in protection and cyclization, derivatives of this moiety can undergo condensation reactions. For example, benzyl carbamate can participate in acid-catalyzed condensation reactions with aldehydes like glyoxal (B1671930) to form complex cyclic structures. nih.govnih.gov These reactions highlight the ability of the carbamate group to engage in C-N bond formation under specific catalytic conditions. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Characterization Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis and purity verification of benzyl (B1604629) N-(3-chloropropyl)carbamate. The technique's high resolution and sensitivity enable the separation and detection of the main compound from potential starting materials, by-products, and degradation products. A typical reversed-phase HPLC method is often employed for the analysis of carbamate (B1207046) compounds.

The separation is generally achieved on a C8 or C18 stationary phase, which provides the necessary hydrophobicity to retain the analyte. The mobile phase commonly consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The use of a gradient elution, where the proportion of the organic solvent is increased over time, often yields superior separation of all components in a sample mixture. Detection is typically performed using a UV detector, as the benzyl group in the molecule provides a strong chromophore.

A well-developed HPLC method can effectively quantify the purity of benzyl N-(3-chloropropyl)carbamate, with typical limits of detection and quantification in the low parts-per-million (ppm) range. This level of sensitivity is crucial for ensuring the quality of the compound for its intended application.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15 minutes (dependent on the specific system) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally well-suited for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the desired product.

The choice of the stationary phase, typically silica (B1680970) gel 60 F254 plates, and the mobile phase (eluent) is critical for achieving good separation. A common mobile phase for carbamates is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The polarity of the eluent can be adjusted to optimize the separation and the resulting retardation factor (Rf) values of the spots.

Visualization of the separated spots on the TLC plate can be achieved under UV light (at 254 nm) due to the UV-active benzyl group. Alternatively, staining with a suitable reagent, such as potassium permanganate (B83412) or iodine vapor, can be used to visualize the spots if they are not UV-active or for better contrast. By comparing the spots of the reaction mixture with those of the starting materials, the progress of the reaction can be effectively tracked. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction towards completion.

Table 2: Representative TLC Conditions for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Chamber | Saturated with the mobile phase |

| Application | Capillary spotting of starting materials and reaction mixture |

| Visualization | UV lamp (254 nm) and/or Potassium Permanganate stain |

| Expected Rf Value | ~0.4 (highly dependent on the exact conditions) |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure and geometry of molecules. These calculations are foundational for understanding the stability, reactivity, and spectroscopic properties of benzyl (B1604629) N-(3-chloropropyl)carbamate.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like benzyl N-(3-chloropropyl)carbamate. DFT calculations can determine the optimized molecular geometry, which corresponds to the lowest energy state of the molecule.

In studies of similar carbamate (B1207046) compounds, such as ethyl benzyl carbamates, various DFT functionals like B3LYP, BVP86, and PBEPBE, combined with basis sets like 6-31+G(d) and 6-311+G(d,p), have been effectively used to optimize molecular structures. scirp.org For this compound, such calculations would predict key geometrical parameters. For instance, in a related compound, benzyl N-(3-chloro-4-fluorophenyl)carbamate, the molecule was found to be non-planar, with significant dihedral angles between its constituent rings and the carbamate group. researchgate.netnih.govnih.gov Similar non-planar characteristics would be expected for this compound due to the flexibility of the propyl chain and the steric hindrance of the benzyl group.

Table 1: Predicted Geometrical Parameters for a Representative Carbamate Structure (Note: Data is illustrative and based on studies of analogous compounds)

| Parameter | Predicted Value | Method |

| Dihedral Angle (Phenyl-Carbamate) | 21.3° - 50.1° | X-ray Crystallography |

| Bond Length (C=O) | ~1.23 Å | DFT/B3LYP |

| Bond Length (N-H) | ~1.01 Å | DFT/B3LYP |

The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Theoretical studies on analogous compounds, like certain dithiocarbazate derivatives, have shown that the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. nih.gov For this compound, the HOMO would likely be centered on the benzyl and carbamate groups, while the LUMO might be influenced by the electron-withdrawing chloro-propyl group.

The distribution of electric charge within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. In MEP maps, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the carbamate group and the chlorine atom would be expected to show negative electrostatic potential, whereas the hydrogen atoms, particularly the N-H proton, would exhibit positive potential.

Mechanistic Investigations of Chemical Reactions

Computational chemistry provides a virtual laboratory to explore the pathways of chemical reactions, offering insights that are often inaccessible through experimental means alone.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and any intermediates that are formed. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the chlorine atom, DFT calculations could model the geometry and energy of the transition state, providing a deeper understanding of the reaction mechanism.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties, which can be compared with experimental data to validate both the theoretical model and the experimental findings. For example, the vibrational frequencies corresponding to the infrared (IR) spectrum of this compound can be calculated using DFT. These calculated frequencies, when appropriately scaled, often show good agreement with experimental IR spectra, aiding in the assignment of spectral bands to specific molecular vibrations. scirp.org

Insufficient Data for In-Depth Conformational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in computational chemistry studies, specifically concerning molecular dynamics (MD) simulations for the conformational analysis of this compound. While the general principles of carbamate conformation are understood, detailed research findings and specific data tables from MD simulations for this particular compound are not presently available in published research.

Carbamates, as a class of compounds, are known to exhibit rotational isomerism around the C-N bond of the carbamate group, leading to cis and trans conformations. The energy barrier for this rotation is influenced by the steric and electronic properties of the substituents. However, without specific computational studies on this compound, any discussion on its dominant conformers, the equilibrium between them, and the dynamics of their interconversion would be purely speculative.

For a comprehensive conformational analysis using molecular dynamics, researchers would typically perform simulations of the molecule in a defined environment (e.g., in a solvent like water or in a vacuum) over a period of time. The resulting trajectory would then be analyzed to understand the molecule's flexibility, identify the most stable conformations, and determine the energy landscapes associated with conformational changes. Such studies would yield valuable data, including dihedral angle distributions, potential of mean force (PMF) profiles for key rotations, and the relative populations of different conformational states.

Unfortunately, no such studies have been publicly documented for this compound. The scientific community has investigated other carbamate-containing molecules, some with structural similarities. For instance, crystallographic data for compounds like Benzyl N-(3-chloro-4-fluorophenyl)carbamate provide insights into their solid-state conformation, revealing the dihedral angles between the planar ring systems. However, these findings are not directly transferable to the conformational dynamics of this compound in solution, which is the primary focus of MD simulations.

Given the absence of empirical or theoretical data from molecular dynamics simulations, it is not possible to provide a detailed account of the conformational analysis of this compound. The generation of scientifically accurate data tables and in-depth research findings, as requested, is therefore unachievable at this time. Further computational research is required to elucidate the dynamic conformational behavior of this specific chemical compound.

Applications of Benzyl N 3 Chloropropyl Carbamate in Organic Synthesis

Strategic Intermediate in the Synthesis of Complex Organic Molecules

Benzyl (B1604629) N-(3-chloropropyl)carbamate's utility as a strategic intermediate stems from the orthogonal reactivity of its two primary functional groups. The 3-chloropropyl chain provides a handle for nucleophilic substitution reactions, allowing for the introduction of various functionalities. Simultaneously, the benzyloxycarbonyl (Cbz) group effectively protects the nitrogen atom, preventing it from undergoing unwanted reactions during synthetic transformations. chem-station.com

This dual functionality makes it an ideal starting material for the multi-step synthesis of complex target molecules. For instance, the chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce new side chains and build molecular complexity. Following these modifications, the Cbz group can be selectively removed under mild conditions, typically through catalytic hydrogenation, to unveil the primary amine for further elaboration. masterorganicchemistry.comwikipedia.org This stepwise approach provides chemists with precise control over the synthetic route, enabling the efficient construction of intricate molecular architectures.

Building Block for the Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and unique chemical properties. scienceopen.comnih.gov Benzyl N-(3-chloropropyl)carbamate serves as an invaluable precursor for the synthesis of a variety of these important ring systems.

The 3-chloropropylamine (B7771022) moiety, which can be unmasked from this compound, is a key synthon for constructing heterocycles such as piperidines, pyrrolidines, and azepanes. Intramolecular cyclization reactions, often facilitated by a base, can be employed to form these ring structures. The specific reaction conditions and the nature of any additional reagents can be tailored to control the ring size and stereochemistry of the resulting heterocyclic product.

For example, treatment of a derivative of this compound with a base can induce an intramolecular nucleophilic substitution, where the nitrogen atom displaces the chlorine to form a cyclic amine. This strategy has been successfully employed in the synthesis of various substituted piperidines and other nitrogenous heterocycles that are core scaffolds in many biologically active compounds. The ability to introduce substituents onto the aromatic ring or the propyl chain prior to cyclization further enhances the versatility of this approach, allowing for the creation of diverse libraries of heterocyclic compounds for drug discovery and other applications. mdpi.com

Role as a Versatile Amine Protecting Group Precursor

The protection of amine functional groups is a critical aspect of modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules with multiple reactive sites. ontosight.ainih.gov The benzyloxycarbonyl (Cbz) group, introduced via reagents like benzyl chloroformate, is one of the most widely used amine protecting groups due to its stability under a broad range of reaction conditions and its facile removal. wikipedia.org

This compound functions as a precursor to a protected form of 3-chloropropylamine. The Cbz group effectively masks the reactivity of the amine, rendering it non-nucleophilic and non-basic. masterorganicchemistry.com This allows for selective reactions to occur at other positions of a molecule without interference from the amine.

The removal of the Cbz group is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), a method known for its mildness and high efficiency. masterorganicchemistry.comwikipedia.org This deprotection step yields the free amine along with toluene (B28343) and carbon dioxide as byproducts, which are easily removed. The orthogonality of the Cbz group's removal conditions, being distinct from those used to cleave other common protecting groups like Boc (acid-labile) or Fmoc (base-labile), makes it an indispensable tool in complex synthetic strategies requiring sequential deprotection steps. chem-station.commasterorganicchemistry.com

Synthesis of Functionalized Derivatives and Analogs

The chemical structure of this compound provides multiple avenues for the synthesis of a wide range of functionalized derivatives and analogs. The reactivity of the terminal chlorine atom allows for its displacement by a vast array of nucleophiles, leading to the introduction of diverse functional groups at the end of the propyl chain.

For instance, reaction with azides can yield azido (B1232118) derivatives, which can be further transformed into amines or participate in click chemistry reactions. Thiol nucleophiles can be used to introduce sulfur-containing moieties, while reaction with alcohols or phenols can lead to the formation of ether linkages. These transformations enable the synthesis of compounds with tailored properties for specific applications.

Furthermore, modifications can be made to the benzyl portion of the molecule. Substituted benzyl chloroformates can be used in the initial synthesis to introduce various functional groups onto the aromatic ring. google.com This allows for the fine-tuning of the electronic and steric properties of the resulting carbamate (B1207046). The ability to generate a library of diverse derivatives from a single, readily available starting material underscores the value of this compound as a versatile scaffold in medicinal chemistry and materials science research. nih.gov

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C11H14ClNO2 | 227.69 | 69938-99-2 |

| Benzyl N-[2-(3-chloropropyl)phenyl]carbamate | C17H18ClNO2 | 303.78 | 174277230 |

| (S)-benzyl [1-benzyl-3-chloro-2-oxopropyl]carbamate | C18H18ClNO3 | 331.8 | 103154-79-4 |

| Benzyl N-(3-hydroxypropyl)carbamate | C11H15NO3 | 209.24 | 34637-22-4 |

| Benzyl N-(3-chloro-4-fluorophenyl)carbamate | C14H11ClFNO2 | 279.69 | Not available |

| Benzyl carbamate | C8H9NO2 | 151.16 | 621-84-1 |

Mechanistic Insights into Biological Interactions in Vitro Studies

Molecular Recognition and Target Binding Mechanisms

Modulatory Effects on Receptor and Enzyme Activity

There is no published research on the modulatory effects of benzyl (B1604629) N-(3-chloropropyl)carbamate on any specific receptors or enzymes.

Analysis of Ligand-Protein Binding Modes (e.g., via Molecular Docking)

No molecular docking studies or other computational analyses of the binding of benzyl N-(3-chloropropyl)carbamate to any protein targets have been reported in the scientific literature.

Structure-Function Relationship Considerations

Impact of the Benzyl Moiety on Lipophilicity and Cellular Uptake

While the lipophilicity of various other benzyl carbamates has been investigated, there are no specific studies on how the benzyl group of this compound influences its lipophilicity and cellular uptake.

Role of the Chloropropyl Group in Hydrogen Bonding and Electrostatic Interactions

The specific contribution of the 3-chloropropyl group to the hydrogen bonding and electrostatic interaction profile of this compound has not been a subject of published research.

Biochemical Pathway Interrogation (e.g., specific enzyme inhibition pathways)

There is no information available regarding the interrogation of any biochemical pathways that might be affected by this compound, including any potential enzyme inhibition pathways.

Comparative Mechanistic Investigations with Related Carbamate (B1207046) Scaffolds

The biological activity of carbamates is highly dependent on the nature of the substituents attached to the oxygen and nitrogen atoms of the carbamate core. acs.org These substituents modulate the compound's physicochemical properties, such as lipophilicity, steric profile, and electronic distribution, which in turn govern its interaction with biological targets. acs.orgnih.gov In-vitro studies on related carbamates, particularly those involving enzyme inhibition and cytotoxicity, offer a framework for understanding the potential mechanisms of this compound.

Inhibition of Cholinesterases

A primary and extensively studied mechanism of action for many carbamates is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govwikipedia.org These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Carbamates function as "pseudo-irreversible" or reversible inhibitors by carbamoylating a critical serine residue within the enzyme's active site, rendering the enzyme temporarily inactive. nih.govacs.org The rate of decarbamoylation is much slower than the rate of hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects. nih.gov

The inhibitory potency and selectivity (AChE vs. BChE) are dictated by the structural features of the carbamate. For instance, studies on proline-based benzyl carbamates reveal that substitutions on the phenyl ring significantly impact inhibitory activity. As shown in the table below, halogenated benzyl carbamates exhibit notable inhibitory potential against both AChE and BChE.

Table 1: In Vitro Cholinesterase Inhibitory Activity of Various Carbamate Scaffolds

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 | nih.gov |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 | nih.gov |

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 28.21 | nih.gov |

| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | AChE | 47.37 | mdpi.com |

| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BChE | 105.82 | mdpi.com |

| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | BChE | > 200 | nih.gov |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | BChE | 6.61 | nih.gov |

The data indicate that the presence and position of a halogen on an associated phenyl ring can significantly influence potency and selectivity. For example, benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate is a potent BChE inhibitor, while its unsubstituted phenyl analogue is largely inactive. nih.gov This suggests that the electronic and steric properties of the entire molecule are crucial for fitting into the enzyme's active site. The benzyl group in this compound could similarly participate in hydrophobic or π-π stacking interactions within an enzyme active site, while the N-(3-chloropropyl) group would influence binding and reactivity.

Cytotoxic and Anti-proliferative Activity

Another area where carbamates show significant biological effects is in cytotoxicity against cancer cell lines. The N-(2-chloroethyl) moiety, in particular, is a known pharmacophore in several anti-tumor agents. nih.gov Studies on N-(2-chloroethyl)-N-nitrocarbamates have demonstrated cytotoxic effects with IC₅₀ values in the micromolar range. nih.gov The chloroalkyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules like DNA, which can trigger apoptosis and inhibit cell proliferation.

Comparative studies on aryl carbamates have also shown selective anti-proliferative activity against various cancer cell lines. The presence of a chlorine atom on the aryl ring often correlates with cytotoxic potency.

Table 2: In Vitro Anti-Proliferative Activity of Aryl Carbamates

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(2-oxoimidazolidin-1-yl)ethyl-N-(3-chlorophenyl) carbamate | U-87 MG (Glioblastoma) | 4.5 | nih.gov |

| 2-(2-oxoimidazolidin-1-yl)ethyl-N-(3-chlorophenyl) carbamate | A-375 (Melanoma) | 15.8 | nih.gov |

| 2-(2-oxoimidazolidin-1-yl)ethyl-N-(3-chlorophenyl) carbamate | MDA-MB-231 (Carcinoma) | 18.4 | nih.gov |

| N-(2-chloroethyl)-N-nitro-N'-cyclohexylurea | V79 cells | ~10-100 (range) | nih.gov |

Antifungal Activity

The carbamate scaffold is also a cornerstone of many commercial fungicides. mdpi.com Their mechanism often involves targeting thiol groups in fungal enzymes. Structure-activity relationship studies of N-Aryl carbamates demonstrate that substitutions on the aryl ring and the nature of the O-alkyl group are critical for antifungal efficiency.

Table 3: In Vitro Antifungal Activity of N-Aryl Carbamates

| Compound | Fungal Species | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Ethyl (2,4-dichlorophenyl)carbamate (1af) | F. graminearum | 12.50 | mdpi.com |

| Ethyl (3-(trifluoromethyl)phenyl)carbamate (1z) | F. oxysporum | 16.65 | mdpi.com |

| Azoxystrobin (Control) | F. graminearum | 10.36 | mdpi.com |

| Azoxystrobin (Control) | F. oxysporum | 14.14 | mdpi.com |

The data highlight that halogenated substituents are often beneficial for antifungal activity. mdpi.com While this compound is not an N-aryl carbamate, these results underscore the general importance of the carbamate functional group and halogen substituents in designing molecules that interact with fungal biological systems. The lipophilicity and steric bulk of the benzyl and 3-chloropropyl groups would be key determinants in any potential antifungal action.

Review of Patent Landscape and Academic Intellectual Property

Patented Synthetic Routes and Process Innovations Involving Related Structures

The synthesis of carbamates has been a subject of extensive research and patenting activity, driven by their importance as protecting groups in organic synthesis and as key structural motifs in pharmaceuticals and agrochemicals. Historically, the use of hazardous reagents like phosgene and isocyanates was prevalent. However, a significant trend in the patent landscape is the development of safer and more environmentally friendly synthetic routes.

Patented innovations in carbamate (B1207046) synthesis that are relevant to benzyl (B1604629) N-(3-chloropropyl)carbamate often focus on:

Phosgene-Free Routes: Many patents describe methods that avoid the use of highly toxic phosgene. One common approach involves the reaction of an amine with an alkyl or aryl chloroformate. While safer than phosgene, this method can still generate corrosive byproducts.

Catalytic Processes: There is a strong trend towards the development of catalytic methods for carbamate synthesis. Patents disclose the use of various catalysts, including metal complexes and organocatalysts, to promote the reaction of amines with carbon dioxide and an alcohol or alkyl halide. For instance, processes utilizing solid-supported catalysts are gaining attention due to their ease of separation and reusability google.com.

One-Pot Syntheses: To improve efficiency and reduce waste, a number of patents describe one-pot procedures for the synthesis of carbamates from readily available starting materials.

While patents specifically detailing the synthesis of benzyl N-(3-chloropropyl)carbamate are not prominent, the general methodologies patented for the synthesis of N-alkyl and N-haloalkyl carbamates are directly applicable. For example, a common route would involve the reaction of benzyl chloroformate with 3-chloropropylamine (B7771022) or the reaction of benzyl alcohol with 3-chloropropyl isocyanate. Innovations in these general procedures, such as improved catalysts or reaction conditions, would be pertinent to the efficient production of this compound.

Intellectual Property Related to Applications in Organic Chemistry

The primary value of this compound in the context of intellectual property lies in its utility as a bifunctional intermediate. The presence of both a protected amine (the benzyl carbamate group) and a reactive alkyl halide (the chloropropyl group) allows for its use in the construction of a wide variety of more complex molecules, particularly heterocyclic compounds that are often the core of new pharmaceutical agents.

Patents in this area typically claim:

Novel Compounds Synthesized Using Halogenated Carbamate Intermediates: A significant portion of the relevant intellectual property consists of patents claiming novel final compounds, where a halogenated carbamate, such as a structural analog of this compound, is a key, albeit unpatented, intermediate. The novelty and inventive step reside in the final molecule's structure and its biological activity.

Processes for the Preparation of Active Pharmaceutical Ingredients (APIs): Patents are frequently filed to protect improved manufacturing processes for existing or new drugs. In this context, the use of this compound or a similar intermediate might be part of a claimed synthetic route that offers advantages such as higher yield, purity, or reduced cost.

For example, the 3-chloropropylamine moiety can be used to introduce a three-carbon chain with a terminal nitrogen into a target molecule through nucleophilic substitution, while the benzyl carbamate group serves as a protecting group that can be readily removed at a later stage of the synthesis. This strategy is commonly employed in the synthesis of various nitrogen-containing heterocycles.

Trends in Patenting of Carbamate and Halogenated Compound Intermediates

The patenting trends for carbamate and halogenated compound intermediates are closely linked to the research and development activities in the pharmaceutical, agrochemical, and materials science industries. Several key trends can be identified:

Focus on "Green" Chemistry: There is a growing emphasis on developing sustainable and environmentally benign chemical processes. This is reflected in the increasing number of patents for carbamate synthesis that utilize non-toxic reagents, renewable feedstocks, and catalytic systems that minimize waste google.com.

Development of Bifunctional and Multifunctional Intermediates: The demand for more efficient and convergent synthetic strategies has led to an increased interest in intermediates that contain multiple reactive sites. Compounds like this compound, which combine a protected amine and a reactive halide, are valuable in this regard. Patents are increasingly being filed for novel bifunctional building blocks that enable the rapid assembly of complex molecular architectures.

Intellectual Property in Process Optimization: As the patents for many blockbuster drugs expire, there is a growing focus on developing improved and more cost-effective manufacturing processes for generic versions. This has led to an increase in patent applications that claim novel synthetic routes and intermediates for known active pharmaceutical ingredients.

The table below summarizes some of the key areas of innovation in the patent landscape for carbamate and halogenated intermediates.

| Area of Innovation | Description | Representative Patent Focus |

| Alternative Reagents | Moving away from hazardous chemicals like phosgene and isocyanates. | Use of dialkyl carbonates, carbon dioxide, and other less toxic carbonyl sources. |

| Catalysis | Development of more efficient and selective catalysts. | Homogeneous and heterogeneous metal catalysts, organocatalysts, and biocatalysts. |

| Process Intensification | Improving reaction efficiency and reducing waste. | One-pot reactions, continuous flow processes, and microwave-assisted synthesis. |

| Novel Intermediates | Design and synthesis of new building blocks for complex molecules. | Bifunctional and multifunctional compounds with orthogonal reactivity. |

Future Research Directions and Emerging Methodologies

Innovations in Environmentally Benign Synthetic Protocols

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. The synthesis of carbamates, traditionally reliant on hazardous reagents like phosgene, is a prime area for innovation. Future research on benzyl (B1604629) N-(3-chloropropyl)carbamate will undoubtedly focus on developing environmentally benign synthetic routes.

One promising approach involves the direct utilization of carbon dioxide (CO₂), a readily available, non-toxic, and economical C1 source, in conjunction with amines and alcohols. rsc.orgpsu.edu Basic catalysts have shown efficacy in converting aliphatic amines and alcohols into carbamates under mild conditions, a process that could be adapted for the synthesis of benzyl N-(3-chloropropyl)carbamate. rsc.orgpsu.edu Another green strategy is the use of urea (B33335) as a carbonyl source, which can react with amines and alcohols over heterogeneous catalysts like TiO₂–Cr₂O₃/SiO₂ to produce N-substituted carbamates with high yields. rsc.org Furthermore, the development of solvent-free methods, such as the reaction of ureas with organic carbonates catalyzed by La₂O₃/SiO₂, offers a 100% atom-economical pathway to carbamates. tandfonline.com Microwave-assisted synthesis, in combination with recyclable catalysts like copper-modified chitosan (B1678972) (Cu@Sal-CS), presents another avenue for accelerating C-O and C-N bond formation in carbamate (B1207046) synthesis, significantly reducing reaction times and energy consumption. nih.gov

These innovative methods hold the potential to make the production of this compound and its derivatives more sustainable and cost-effective.

Discovery of Unexplored Chemical Transformations

The chemical structure of this compound offers multiple sites for novel chemical transformations. The interplay between the carbamate group, the alkyl chloride, and the benzylic position opens doors to a variety of unexplored reactions.

The nitrogen atom of the carbamate can be involved in the formation of N-acyliminium ions, which are highly reactive intermediates. nih.govnih.gov These ions can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, including intramolecular cyclizations, to construct diverse heterocyclic scaffolds. nih.govacs.org The development of catalytic enantioselective reactions involving N-acyliminium ions derived from carbamates is a burgeoning area of research. nih.gov

The presence of a primary alkyl chloride provides a handle for various nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org This allows for the introduction of a wide array of functional groups, such as azides, thiols, and ethers, at the terminus of the propyl chain. masterorganicchemistry.com Furthermore, elimination reactions could be explored to generate the corresponding alkene. masterorganicchemistry.com The direct reaction of the carbamate anion, formed from the deprotonation of the N-H bond, with the intramolecular alkyl chloride could also lead to interesting cyclization products. A novel synthesis of carbamate esters has been reported through the direct reaction of carbon dioxide, amines, and alkyl halides, proceeding via an Sₙ2 displacement. oup.com

Development of Advanced Analytical and Characterization Techniques

As with any chemical compound, the development of robust and sensitive analytical methods is crucial for its study. For this compound, future research will likely focus on leveraging advanced analytical techniques for its detection, quantification, and structural elucidation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of carbamates, particularly in complex matrices. nih.govnih.gov This technique offers high sensitivity and specificity, allowing for the determination of trace amounts of carbamates. nih.govshimadzu.com The use of electrospray ionization (ESI) in the positive mode is common for the analysis of carbamates. nih.gov Specialized chromatography columns, such as those designed specifically for carbamate analysis, can significantly reduce analysis times compared to traditional C18 columns. sepscience.com

For structural confirmation, especially in the case of newly synthesized derivatives or metabolites, enhanced product ion (EPI) scanning in a QTRAP mass spectrometer can provide valuable fragmentation data. nih.gov The fragmentation patterns can help in the identification of characteristic neutral losses, such as the loss of CH₃NCO for certain carbamates, aiding in structural elucidation. nih.gov Additionally, techniques like high-performance liquid chromatography (HPLC) with post-column derivatization and fluorescence detection remain a viable option for the analysis of carbamates that can be hydrolyzed to form fluorescent derivatives. s4science.at

Enhanced Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and biological activities before a compound is ever synthesized. For this compound, computational approaches can provide valuable insights to guide experimental work.

Density Functional Theory (DFT) calculations can be employed to study the conformational preferences of the carbamate group, which can exist in syn and anti conformations. nih.gov The energy difference between these rotamers is influenced by steric and electrostatic factors and can be crucial for understanding the molecule's interaction with biological targets. nih.gov Computational modeling can also predict the sites of metabolism by cytochrome P450 enzymes, which is a critical aspect of drug development. nih.gov

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its potential derivatives with various biological targets, such as enzymes and receptors. nih.gov These in silico studies can help in prioritizing compounds for synthesis and biological testing. Furthermore, alchemical free energy calculations can provide a more quantitative prediction of the binding affinity of ligands to their receptors. acs.org

Elucidation of Novel Biological Mechanism-of-Action Pathways

The carbamate functional group is present in numerous biologically active compounds, including a major class of insecticides that act by inhibiting the enzyme acetylcholinesterase (AChE). wikipedia.orgnih.gov Carbamates function as reversible inhibitors of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent disruption of nerve function. nih.govnih.gov

Given this precedent, a primary avenue of future research for this compound would be to investigate its potential as an AChE inhibitor. Kinetic studies and molecular docking could elucidate the nature of its interaction with the enzyme. nih.gov

Beyond AChE, recent studies have shown that carbamates can interact with other biological targets. For instance, some carbamate insecticides have been found to act as ligands for melatonin (B1676174) receptors, potentially affecting circadian rhythms. nih.gov Proteome-wide reactivity profiling has also identified that certain activated carbamates can selectively react with other serine hydrolases, a large and diverse enzyme family with numerous members that are still poorly characterized. nih.gov This suggests that this compound or its derivatives could exhibit novel biological activities by targeting other enzymes or receptors. The presence of the chloropropyl group also opens the possibility of the compound acting as an alkylating agent, potentially forming covalent bonds with biological macromolecules.

Future research should, therefore, employ broad screening approaches to identify potential new biological targets and elucidate the underlying mechanisms of action, which could lead to the discovery of novel therapeutic agents or biological probes.

Q & A

What are the established synthetic routes for benzyl N-(3-chloropropyl)carbamate, and how can reaction conditions be optimized?

Basic Synthesis:

The compound can be synthesized via carbamate formation by reacting 3-chloropropylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine or pyridine). A typical protocol involves maintaining the reaction at 0–5°C in anhydrous dichloromethane (DCM) to minimize side reactions like hydrolysis .

Advanced Optimization:

For higher yields (>95%), stoichiometric ratios (amine:Cbz-Cl = 1:1.1) and inert atmospheres (N₂/Ar) are critical. Solvent polarity and temperature gradients (e.g., gradual warming to room temperature post-reaction) improve regioselectivity. Monitoring via TLC (silica gel, hexane/EtOAc) and purification by column chromatography are recommended .

How can structural ambiguities in this compound be resolved using crystallographic methods?

Basic Analysis:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical uncertainties. Crystallization from ethanol/water mixtures at 4°C often yields suitable crystals. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to model bond lengths and angles .

Advanced Challenges:

If twinning or low-resolution data occurs, synchrotron radiation or cryocooling (100 K) improves data quality. For non-crystalline samples, NMR-based NOESY or ROESY experiments can infer spatial arrangements of the benzyl and 3-chloropropyl groups .

What analytical techniques are most effective for purity assessment and byproduct identification?

Basic Techniques:

- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS detect impurities at ppm levels.

- ¹H/¹³C NMR: Signals at δ 4.8–5.2 ppm (benzyl CH₂) and δ 3.4–3.6 ppm (chloropropyl N–CH₂) confirm structural integrity.

Advanced Profiling:

High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) identify trace byproducts like hydrolyzed intermediates (e.g., benzyl alcohol) or dimerization artifacts. Quantification via qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) enhances accuracy .

How does the electronic nature of the 3-chloropropyl group influence reactivity in nucleophilic substitutions?

Basic Reactivity:

The electron-withdrawing chlorine atom enhances the electrophilicity of the adjacent carbon, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). This is critical for functionalizing the carbamate in drug discovery pipelines .

Advanced Mechanistic Studies:

DFT calculations (B3LYP/6-31G*) reveal transition-state stabilization in polar aprotic solvents (DMF, DMSO). Kinetic studies (Eyring plots) show activation energies ~25–30 kJ/mol, supporting a concerted mechanism. Competing elimination pathways (E2) are suppressed at low temperatures (<0°C) .

What role does this compound serve as a precursor in medicinal chemistry?

Basic Applications:

It acts as a versatile intermediate for introducing the 3-chloropropylamine moiety into pharmacophores. For example, coupling with carboxylic acids via EDC/HOBt yields amide derivatives with potential bioactivity .

Advanced Applications:

In protease inhibitor design, the carbamate group serves as a hydrolytically stable bioisostere for labile esters. Structure-activity relationship (SAR) studies leverage its modularity to optimize pharmacokinetic properties (e.g., logP, metabolic stability) .

How can contradictory literature data on reaction yields be reconciled?

Case Study:

Discrepancies in reported yields (70–98%) for similar carbamate syntheses often stem from:

- Purity of starting materials: Commercial 3-chloropropylamine may contain <5% diamine impurities.

- Workup protocols: Aqueous extraction vs. solid-phase extraction (SPE) impacts recovery.

Resolution:

Reproduce reactions under standardized conditions (anhydrous solvents, inert atmosphere) and validate via interlaboratory studies. Publish raw chromatographic data (HPLC traces) and NMR spectra to enhance reproducibility .

What computational tools predict the solubility and stability of this compound?

Basic Tools:

- LogP Prediction: Use ChemAxon or ACD/Labs to estimate logP ≈ 2.5, indicating moderate hydrophobicity.

- pKa Estimation: The carbamate NH has a predicted pKa ~10–12, making it resistant to hydrolysis at physiological pH.

Advanced Modeling:

Molecular dynamics (MD) simulations (AMBER force field) in explicit solvent models (TIP3P water) predict aggregation tendencies. QSPR models correlate structural descriptors (e.g., topological surface area) with experimental solubility data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.